molecular formula C16H22ClNO4 B1667912 Befunolol hydrochloride CAS No. 39543-79-8

Befunolol hydrochloride

Cat. No. B1667912
CAS RN: 39543-79-8
M. Wt: 327.8 g/mol
InChI Key: TVVTWOGRPVJKDJ-UHFFFAOYSA-N
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Description

Befunolol is a beta blocker introduced in 1983 by Kakenyaku Kakko . It is currently in experimental status and is being tested for the management of open-angle glaucoma . This compound belongs to the class of organic compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan .


Molecular Structure Analysis

The molecular structure of Befunolol consists of a benzene ring fused to a furan . The average weight of the molecule is 291.347 and the monoisotopic weight is 291.14705816 . The chemical formula is C16H21NO4 .


Physical And Chemical Properties Analysis

Befunolol has a chemical formula of C16H21NO4 . Its molar mass is 291.347 g·mol −1 . Unfortunately, specific physical properties such as melting point or solubility were not found in the search results.

Scientific Research Applications

Spectrophotometric Assay in Pharmaceuticals

Befunolol hydrochloride's application in pharmaceutical formulations is demonstrated by a kinetic spectrophotometric method. This method, utilizing 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), offers a precise and sensitive way to determine this compound in its drug form. The method involves the formation of a colored product at a specific temperature and time, with the product's absorbance measured at 523 nm. This technique is applicable for pharmaceutical quality control (Shehata, El-Sayed, & Abdel-Fattah, 2006).

Ocular Effects

Studies on this compound have also focused on its ocular effects. One study examined its effect on the cornea's opacity when applied in varying concentrations. This research is significant for understanding the topical effects of befunolol on the cornea and suggests its potential uses in ophthalmology (Igarashi et al., 1989).

Ocular Penetration and Binding

Another study investigated the ocular penetration and binding of befunolol, alongside timolol, in albino and pigmented rabbits. This research provides insights into how beta-adrenergic blockers like befunolol penetrate the cornea and their binding characteristics in ocular tissues, particularly in relation to melanin-containing tissues. These findings have implications for the effectiveness of these drugs in different populations based on eye pigmentation (Araie et al., 1982).

Antimicrobial Activity

This compound's antimicrobial activity has been explored, particularly in the context of beta-adrenergic blocking agents. While some agents in this category exhibit antimicrobial properties, research indicates that this compound does not demonstrate significant antimicrobial activity, which is valuable information for pharmaceutical formulations (Takahashi, Murota, & Sutoh, 1983).

Interaction with Beta-Adrenoceptor

Befunolol's mechanism of action involving beta-adrenoceptors has been studied. It's observed to act as a partial agonist in isolated organs like the guinea-pig taenia caecum. Understanding its interaction with beta-adrenoceptors is crucial for its application in treating conditions like glaucoma (Koike & Takayanagi, 1985).

Permeation Studies Using Organotypic Cornea Construct

This compound's ocular permeation from different formulations was assessed using a porcine organotypic cornea construct. This in vitro model is significant for understanding drug permeation in ocular applications, offering an alternativeto animal testing. The study found that the cornea construct exhibited similar permeation behavior for this compound compared to excised porcine cornea, which is crucial for developing effective ophthalmic formulations (Reichl & Müller-Goymann, 2003).

Metabolic Reduction in Rabbit Liver and Kidney

Research has also explored the metabolic reduction of befunolol in rabbit liver and kidney. This study provides insights into how befunolol is metabolized in the body, specifically focusing on its reduction mediated by an NADPH-dependent enzyme. Understanding the metabolic pathways of befunolol is important for its safe and effective use in medical treatments (Imamura et al., 1988).

Synthesis of Optical Isomers and Beta-Adrenergic Blocking Activities

The synthesis of this compound's optical isomers and their beta-adrenergic blocking activities have been studied. This research contributes to understanding the structure-activity relationships of befunolol, highlighting the differences in potency between its isomers. Such studies are foundational for the development of more effective and selective beta-blockers (Nakano et al., 1988).

Transdermal Administration Potential

A study using derivative UV spectroscopy investigated the percutaneous absorption of befunolol-HCl, indicating its potential for transdermal administration. This research is pivotal for developing new drug delivery systems that could offer alternative routes of administration for befunolol, enhancing patient compliance and effectiveness (Yang & Zheng, 1990).

Mechanism of Action

Befunolol acts as a beta blocker with intrinsic sympathomimetic activity . It also acts as a β adrenoreceptor partial agonist . It targets Beta-1 and Beta-2 adrenergic receptors in humans .

Safety and Hazards

When handling Befunolol hydrochloride, it’s important to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental ingestion or contact, immediate medical attention is required .

properties

IUPAC Name

[3-[(2-acetyl-1-benzofuran-7-yl)oxy]-2-hydroxypropyl]-propan-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4.ClH/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14;/h4-7,10,13,17,19H,8-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVTWOGRPVJKDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[NH2+]CC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39552-01-7 (Parent)
Record name Befunolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039543798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

327.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39543-79-8
Record name Ethanone, 1-[7-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-2-benzofuranyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39543-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befunolol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039543798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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